6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid
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Overview
Description
6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. This compound features a unique pyrazoloquinoline core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Povarov reaction, a multicomponent reaction that combines an aldehyde, an amine, and an alkene to form the tetrahydroquinoline core . This reaction is typically carried out under acidic conditions and can be optimized for high yields and purity.
Another approach involves the Pictet-Spengler and Bischler-Napieralski cyclization methods, which are used to construct the pyrazoloquinoline scaffold from indazole ethanamines . These methods offer complementary routes to the desired compound, each with its own advantages and limitations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: Its unique chemical structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Uniqueness
6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid stands out due to its unique tetrahydroquinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-methyl-3,7,8,9-tetrahydropyrazolo[4,3-f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-15-6-2-3-7-9(15)5-4-8-10(7)11(12(16)17)14-13-8/h4-5H,2-3,6H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
BXJYPJCEJSXZMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC3=C2C(=NN3)C(=O)O |
Origin of Product |
United States |
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